molecular formula C14H17NO2 B6343302 1-Methyl-1H-indole-3-carboxylic acid butyl ester CAS No. 1025760-25-1

1-Methyl-1H-indole-3-carboxylic acid butyl ester

Cat. No.: B6343302
CAS No.: 1025760-25-1
M. Wt: 231.29 g/mol
InChI Key: CFKLGCPWVKVXKD-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-3-carboxylic acid butyl ester is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methyl group at the 1-position and a butyl ester group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-3-carboxylic acid butyl ester can be synthesized through the esterification of 1-methyl-1H-indole-3-carboxylic acid with butanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-3-carboxylic acid butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-Methyl-1H-indole-3-carboxylic acid.

    Reduction: 1-Methyl-1H-indole-3-methanol.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-Methyl-1H-indole-3-carboxylic acid butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Methyl-1H-indole-3-carboxylic acid: Lacks the butyl ester group, making it less lipophilic.

    1-Methyl-1H-indole-3-carboxylic acid methyl ester: Contains a methyl ester group instead of a butyl ester, affecting its solubility and reactivity.

    1-Methyl-1H-indole-3-carboxylic acid ethyl ester: Similar structure with an ethyl ester group, offering different physicochemical properties.

Uniqueness: 1-Methyl-1H-indole-3-carboxylic acid butyl ester is unique due to its specific ester group, which influences its lipophilicity, solubility, and reactivity. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

butyl 1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKLGCPWVKVXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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